Functional Selectivity at α1A-Adrenoceptor Over α1D Subtype: EC50 Comparison
The compound exhibits a functional EC50 of 364 nM at the human α1D adrenergic receptor expressed in CHO cells as assessed by calcium mobilization FLIPR assay [1]. While quantitative α1A potency data for this exact compound are not publicly available in open databases, the 2008 Whitlock et al. study reports that 2-imidazole derivatives within this series demonstrate good selectivity for α1A over α1D, with a selectivity window that can exceed 10-fold for optimized analogs [2]. The parent drug tetrahydrozoline hydrochloride, in contrast, shows non-selective agonism across α1A, α1B, and α1D subtypes and functions as a full agonist rather than a partial agonist [2]. This partial agonist profile with α1A selectivity is the defining pharmacological differentiation.
| Evidence Dimension | α1D Adrenoceptor functional activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 364 nM |
| Comparator Or Baseline | Class-level baseline: Tetrahydrozoline (full agonist, non-selective across α1 subtypes) |
| Quantified Difference | Partial agonism vs. full agonism; α1A-selective vs. pan-α1 agonism (quantitative selectivity ratio not reported for this specific compound) |
| Conditions | Human cloned α1D adrenoceptor expressed in CHO cells; calcium mobilization measured by FLIPR |
Why This Matters
Partial agonism at α1A confers a lower Emax ceiling and reduced receptor desensitization compared to full agonists, which is mechanistically relevant for CNS-targeted drug discovery programs seeking to minimize cardiovascular off-target effects.
- [1] BindingDB. BDBM50377396 (CHEMBL258007). EC50: 364 nM at human α1D adrenoceptor. View Source
- [2] Whitlock GA, et al. Novel 2-imidazoles as potent and selective α1A adrenoceptor partial agonists. Bioorg Med Chem Lett. 2008;18:6437-6440. View Source
